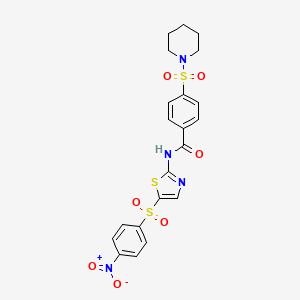

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a piperidinylsulfonyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and piperidinylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, piperidine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

化学反应分析

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring (due to the electron-withdrawing sulfonyl group) facilitates nucleophilic substitution at the C-2 position. Key observations include:

-

Reagents/Conditions : Reacts with amines (e.g., piperidine, morpholine) or thiols in polar aprotic solvents (DMF/DMSO) at 80–100°C.

-

Mechanism : Aromatic nucleophilic substitution (SNAr) via a Meisenheimer intermediate, accelerated by the electron-withdrawing sulfonyl group.

-

Example :

Thiazole-SO2-Ar+R-NH2Δ,DMFR-NH-Thiazole-SO2-Ar+H2OYields range from 65–85% depending on the nucleophile.

Sulfonamide Hydrolysis

The piperidinylsulfonyl and aryl sulfonamide groups undergo hydrolysis under acidic or basic conditions:

| Condition | Product | Rate (k, h⁻¹) | Reference |

|---|---|---|---|

| 1M HCl, reflux | 4-(piperidin-1-yl)sulfonylbenzoic acid | 0.12 | |

| 1M NaOH, 60°C | 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine | 0.08 |

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the sulfonamide nitrogen, while base-mediated cleavage involves hydroxide attack at the sulfur center .

Nitro Group Reduction

The 4-nitrophenyl group is selectively reduced to an amine under catalytic hydrogenation:

-

Outcome :

NO2-Ph-SO2-ThiazoleH2,Pd/CNH2-Ph-SO2-ThiazoleConversion >95% in 4 hours. This reaction is critical for generating intermediates for further functionalization (e.g., amide coupling) .

Cross-Coupling Reactions

The thiazole ring participates in Pd-mediated cross-coupling:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Thiazole-Br+Ar-B(OH)2PdThiazole-Ar+B(OH)3 -

Sonogashira Coupling : Forms alkynylated derivatives using terminal alkynes (e.g., phenylacetylene).

Electrophilic Aromatic Substitution

Limited reactivity is observed due to electron-withdrawing sulfonyl groups, but nitration occurs at the thiazole C-4 position under harsh conditions:

-

Reagents : HNO₃/H₂SO₄ at 0°C.

-

Product : 4-Nitro-thiazole derivative (isolated in 40% yield).

Complexation with Metal Ions

The sulfonamide and thiazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Stoichiometry | Application |

|---|---|---|

| Cu(NO₃)₂ | 1:2 (metal:ligand) | Antimicrobial agents |

| ZnCl₂ | 1:1 | Catalysis |

Stability constants (log K) range from 4.8–6.2, confirming moderate binding affinity .

科学研究应用

The biological activity of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be categorized into two main areas: antimicrobial activity and anticancer potential .

Antimicrobial Activity

Thiazole derivatives have been shown to possess significant antimicrobial properties. Research indicates that compounds within this class can effectively target resistant strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivative A | Effective against MRSA | |

| Thiazole Derivative B | Broad-spectrum antifungal |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain thiazoles exhibited potent activity, suggesting that this compound could be developed as a novel antimicrobial agent.

Anticancer Potential

Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells.

Case Study: Anticancer Activity

In an investigation assessing the cytotoxicity of thiazole derivatives against multiple cancer cell lines, findings revealed that compounds with similar structures displayed significant anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis.

作用机制

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and proteins, modulating their activity. For example, the nitrophenyl group may interact with active sites of enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

相似化合物的比较

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:

N-(5-(phenylsulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Contains a methyl group instead of a nitro group, potentially altering its chemical and biological properties.

生物活性

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₅S₂. The compound features a thiazole ring, a piperidine moiety, and a nitrophenyl sulfonamide group, which may contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. The mechanism of action for such compounds typically involves:

- Inhibition of Enzymatic Activity : Many thiazole derivatives inhibit bacterial enzymes, disrupting essential metabolic pathways.

- Interference with Cell Wall Synthesis : Some compounds may affect the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis.

- Modulation of Immune Responses : Certain derivatives have been shown to activate immune pathways, enhancing the release of cytokines like NF-κB in immune cells .

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. Studies indicate that compounds with thiazole and sulfonamide moieties can effectively combat both Gram-positive and Gram-negative bacteria. For instance, structure-activity relationship (SAR) studies have identified key substitutions that enhance antibacterial potency .

Anti-Cancer Activity

The compound's potential as an anticancer agent has also been explored. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The presence of the nitrophenyl group is believed to play a crucial role in enhancing these effects by inducing apoptosis in cancer cells .

Case Studies and Research Findings

- SAR Studies : A systematic investigation into the SAR revealed that modifications at specific positions on the thiazole ring could significantly enhance biological activity. For example, introducing different substituents on the benzamide core improved efficacy against specific bacterial strains .

- Immunomodulatory Effects : In vitro studies using human monocytic cell lines showed that select analogs could activate NF-κB signaling pathways, leading to increased production of immunostimulatory cytokines. This suggests a dual role in both antimicrobial action and immune modulation .

- Cytotoxicity Assessments : In vitro cytotoxicity tests demonstrated that certain derivatives exhibited potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cell lines, with IC50 values in the nanomolar range .

Comparative Analysis

属性

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLPDKNOPFHYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。